Lacidipine-13C4

Description

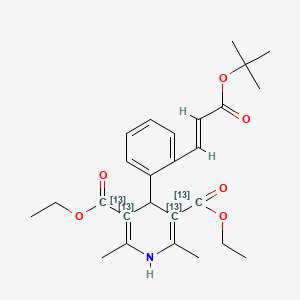

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H33NO6 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-(3,5-13C2)1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i21+1,22+1,24+1,25+1 |

InChI Key |

GKQPCPXONLDCMU-BAVKWFKESA-N |

Isomeric SMILES |

CCO[13C](=O)[13C]1=C(NC(=[13C](C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)[13C](=O)OCC)C)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Lacidipine-13C4: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Lacidipine is a highly lipophilic, second-generation dihydropyridine calcium antagonist known for its potent and sustained antihypertensive effects.[1][2][3] It functions as a specific and powerful L-type calcium channel blocker with a predominant selectivity for calcium channels in vascular smooth muscle.[4][5] This action leads to the dilation of peripheral and coronary arteries, thereby reducing peripheral vascular resistance and lowering blood pressure.[2][6] Lacidipine-13C4 is a stable, isotopically labeled version of Lacidipine, incorporating four Carbon-13 atoms.[7] This labeling makes it an invaluable tool in research and development, particularly as an internal standard for quantitative analysis in pharmacokinetic studies and metabolic flux analysis.[8][9] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for Lacidipine, which are directly applicable to its 13C4 analog.

Core Chemical and Physical Properties

This compound shares its fundamental chemical structure with Lacidipine, with the key difference being a slightly higher molecular weight due to the inclusion of four 13C isotopes. The core properties, primarily based on the parent compound, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₂¹³C₄H₃₃NO₆ | [1][10] |

| Molecular Weight | ~459.5 g/mol (Calculated) | [1][10] |

| Parent Compound CAS No. | 103890-78-4 | [10] |

| Appearance | Solid | [10] |

| Purity | ≥98% | [10] |

| UV/Vis. (λmax) | 240, 284, 368 nm | [10] |

| Storage Temperature | -20°C | [10] |

| Stability | ≥ 4 years (at -20°C) | [10] |

Solubility Profile

Lacidipine is characterized by its high lipophilicity and poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[11] Its solubility is significantly higher in organic solvents.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~25 mg/mL | [10] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [10] |

| Ethanol | ~5 mg/mL | [10] |

| Water | 0.0016 mg/mL | [12] |

| 0.1 M HCl | 0.0021 mg/mL | [12] |

| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [10] |

Mechanism of Action and Signaling Pathway

Lacidipine's primary therapeutic effect stems from its ability to block voltage-dependent L-type calcium channels in vascular smooth muscle.[1][6] This inhibition prevents the transmembrane influx of calcium ions (Ca²⁺), which are essential for muscle cell contraction.[2][5] The resulting relaxation of vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[5] Due to its high lipophilicity, Lacidipine accumulates in the cell membrane, allowing for a slow, sustained release and a long duration of action without causing reflex tachycardia.[1][6][13]

Beyond calcium channel blockade, Lacidipine exhibits significant antioxidant properties, which may contribute to beneficial anti-atherosclerotic effects.[1] It has been shown to suppress the formation of reactive oxygen species (ROS) and subsequent inflammatory processes, potentially reducing the formation of atherosclerotic lesions.[1]

Caption: Mechanism of action of Lacidipine in vascular smooth muscle cells.

Pharmacokinetic Properties

Lacidipine is rapidly absorbed after oral administration, but it undergoes extensive first-pass metabolism in the liver, primarily by the CYP3A4 isoenzyme, resulting in low absolute bioavailability.[5][13]

| Parameter | Value | Reference |

| Bioavailability | ~10% (Range: 3-59%) | [5][13] |

| Time to Peak Plasma (Tmax) | 30 - 150 minutes | [5] |

| Plasma Protein Binding | >95% (Albumin and α-1 glycoprotein) | [5] |

| Metabolism | Hepatic (CYP3A4) | [5][13] |

| Elimination Half-Life | 13 - 19 hours | [5] |

| Excretion | ~70% via feces (as metabolites) | [5] |

Experimental Protocols

Synthesis and Analytical Characterization Workflow

The synthesis of Lacidipine and its related substances, followed by rigorous characterization, is crucial for quality control. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying impurities.[14][15]

Caption: Workflow for the synthesis, purification, and analysis of Lacidipine.

Methodology:

-

Synthesis: Lacidipine and its analogs can be synthesized via multi-step chemical reactions, such as the Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and an enamine.[14]

-

Purification: The crude product is purified using techniques like column chromatography to remove unreacted starting materials and side products.

-

Characterization:

-

HPLC: A reverse-phase HPLC method is used to determine the purity of the final compound and to detect any related substances.[15]

-

LC-MS: LC-MS/MS is employed to identify the molecular weights of the parent drug and any detected impurities, aiding in their structural elucidation.[14]

-

Spectroscopy: ¹H NMR and FT-IR spectroscopy are used to confirm the chemical structure of the synthesized molecule.[14]

-

In Vitro Saturation Solubility Protocol

This protocol determines the equilibrium solubility of a compound in a given solvent system.

Methodology:

-

Preparation: Add an excess amount of Lacidipine powder to a known volume of the desired solvent (e.g., distilled water, 0.1 M HCl) in a sealed vial.[12]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaker bath for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw a supernatant aliquot, filter it (e.g., through a 0.45 µm filter), and dilute it appropriately. Analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]

In Vivo Antihypertensive Efficacy Study (Animal Model)

This protocol outlines a general method for assessing the blood pressure-lowering effects of Lacidipine in a hypertensive animal model.

Methodology:

-

Animal Model: Utilize a suitable hypertensive animal model, such as stroke-prone spontaneously hypertensive rats (SHRSP) or Dahl salt-sensitive rats.[3]

-

Acclimatization: Allow the animals to acclimate to the laboratory conditions and handling procedures.

-

Baseline Measurement: Measure baseline systolic blood pressure and heart rate using a non-invasive method (e.g., tail-cuff plethysmography).

-

Drug Administration: Administer Lacidipine (or this compound for pharmacokinetic analysis) orally (p.o.) once daily at various dose levels (e.g., 0.3, 1.0, 3.0 mg/kg). A vehicle control group should be included.[3]

-

Monitoring: Monitor blood pressure and heart rate at regular intervals post-dosing over the study duration (e.g., several weeks).

-

Data Analysis: Analyze the changes in blood pressure from baseline and compare the results between the treated and control groups to determine the antihypertensive efficacy.[3]

References

- 1. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Lacidipine used for? [synapse.patsnap.com]

- 3. Lacidipine: experimental evidence of vasculoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Lacidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Enhancement of dissolution and oral bioavailability of lacidipine via pluronic P123/F127 mixed polymeric micelles: formulation, optimization using central composite design and in vivo bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to the Synthesis and Characterization of Lacidipine-13C4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Lacidipine-13C4, an isotopically labeled variant of the calcium channel blocker Lacidipine. This guide is intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable labeled internal standard for quantitative bioanalytical assays.

Introduction

Lacidipine is a potent and selective dihydropyridine calcium antagonist used in the treatment of hypertension.[1][2][3] To facilitate its quantitative analysis in biological matrices by mass spectrometry, a stable isotope-labeled internal standard is essential. This compound, with four carbon-13 atoms incorporated into its structure, serves as an ideal internal standard, co-eluting with the unlabeled drug and exhibiting identical ionization efficiency, thereby correcting for matrix effects and variations in sample processing.

This document outlines a proposed synthetic route for this compound, leveraging a commercially available labeled precursor. Furthermore, it details the expected characterization of the final product using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is based on the established Hantzsch dihydropyridine synthesis. The key strategy involves the condensation of a labeled precursor, [13C4]-Ethyl 3-aminocrotonate, with (E)-3-(2-formylphenyl)-2-propenoic acid tert-butyl ester.

Proposed Synthetic Pathway

The proposed synthetic pathway for this compound is a one-pot reaction, as illustrated in the diagram below.

Experimental Protocol

This protocol is a proposed methodology based on the synthesis of unlabeled Lacidipine and related compounds.[4]

Materials:

-

[13C4]-Ethyl 3-aminocrotonate (Commercially available)[5]

-

(E)-3-(2-formylphenyl)-2-propenoic acid tert-butyl ester

-

Ethanol, absolute

-

Acetic acid, glacial

Procedure:

-

In a round-bottom flask, dissolve (E)-3-(2-formylphenyl)-2-propenoic acid tert-butyl ester (1.0 eq) in absolute ethanol.

-

To this solution, add [13C4]-Ethyl 3-aminocrotonate (2.2 eq) followed by a catalytic amount of glacial acetic acid.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Characterization Workflow

The following diagram illustrates the workflow for the characterization of the synthesized this compound.

References

Lacidipine-13C4: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Lacidipine-13C4, a stable isotope-labeled form of the antihypertensive drug Lacidipine. This guide covers its core properties, mechanism of action, and relevant experimental data.

Core Properties of this compound

This compound is a labeled version of Lacidipine, an orally active and highly selective L-type calcium channel blocker.[1][2] The incorporation of four ¹³C isotopes makes it a valuable tool in drug development, particularly for quantitation and tracer studies.

| Property | Value | Source |

| Molecular Weight | 459.51 g/mol | [1][3] |

| Molecular Formula | C₂₂¹³C₄H₃₃NO₆ | [1][3] |

| CAS Number | Not explicitly available. The CAS number for unlabeled Lacidipine is 103890-78-4. | [3] |

Mechanism of Action

Lacidipine's primary mechanism of action is the blockade of L-type calcium channels, predominantly in vascular smooth muscle.[4][5][6] This inhibition of calcium influx leads to the relaxation of peripheral and coronary arteries, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[5][6]

Beyond its antihypertensive effects, Lacidipine exhibits other cellular activities:

-

Apoptosis Modulation : It has been shown to protect human kidney cells from apoptosis by modulating the caspase-3 pathway.[1][2]

-

Endothelial Protection : Lacidipine may attenuate endothelial senescence and inflammatory injury through the CXCR7/P38/C/EBP-β signaling pathway.

-

Antioxidant Properties : Lacidipine has demonstrated antioxidant activity, which may contribute to its anti-atherosclerotic effects by reducing the formation of reactive oxygen species (ROS).[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with Lacidipine's mechanism of action.

Experimental Protocols and Data

The following tables summarize key in vivo and in vitro experimental parameters for Lacidipine. These can serve as a reference for designing studies with this compound.

In Vivo Studies

| Animal Model | Dosage | Administration | Duration | Observed Effects |

| apoE-deficient mouse | 0.3, 1.0, 3.0 mg/kg | p.o., single daily | 10 weeks | Anti-atherogenic effects, reduced plasma endothelin concentrations.[1] |

| Spontaneously Hypertensive Rats (SHRs) | 3 mg/kg/d | Intragastrically | 4 weeks | Attenuation of endothelial senescence and inflammatory injury. |

In Vitro Studies

| Cell Line | Concentration | Duration | Assay | Observed Effects |

| Human Kidney Cells (HKCs) | 0.01-100 μM | 24 h | Proliferation Assay | Concentration-dependent inhibition of proliferation.[1] |

| Human Kidney Cells (HKCs) | 0.01-100 μM | 24 h | Apoptosis Assay | Protection against apoptosis induced by ATP depletion.[1] |

| Human Aortic Endothelial Cells (HAECs) | Not specified | Not specified | CCK-8, Flow Cytometry (ROS), ELISA | Increased cell viability and function under oxidative stress. |

Experimental Workflow Example

The following diagram outlines a general workflow for assessing the effects of Lacidipine on endothelial cells in vitro.

References

Technical Guide: Determination of Isotopic Purity of Lacidipine-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine, a dihydropyridine calcium channel blocker, is a widely used antihypertensive drug. Stable isotope-labeled analogues of lacidipine, such as Lacidipine-¹³C₄, are critical reference standards in pharmacokinetic and bioequivalence studies, enabling precise quantification of the unlabeled drug in biological matrices through isotope dilution mass spectrometry. The isotopic purity of such standards is a crucial parameter that directly impacts the accuracy and reliability of these quantitative analyses.

This technical guide provides a comprehensive overview of the methodologies employed to determine the isotopic purity of Lacidipine-¹³C₄. It details the experimental protocols for the primary analytical techniques, presents a framework for data analysis and reporting, and illustrates the experimental workflows.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for ¹³C-labeled compounds primarily relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide quantitative information on the distribution of isotopes within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for assessing isotopic enrichment.[1][2] Time-of-flight (TOF) mass spectrometers offer high mass accuracy and resolution, enabling the separation and quantification of different isotopologues.[1][2]

2.1.1 Experimental Protocol: LC-MS/MS for Isotopic Purity

This protocol outlines a general procedure for the analysis of Lacidipine-¹³C₄ using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Sample Preparation:

-

Prepare a stock solution of Lacidipine-¹³C₄ in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution at a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., Zorbax SB C18, 50 × 4.6 mm, 5 µm) is typically used.[3][4][5]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3][4][5][6] A typical gradient might start with a higher aqueous percentage and ramp up to a higher organic percentage to ensure good peak shape and separation from any impurities.

-

Flow Rate: A flow rate of 0.2-0.6 mL/min is generally employed.[3][4][5][6]

-

Column Temperature: The column is typically maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.[6]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for dihydropyridine compounds like lacidipine.[6]

-

Analysis Mode: The analysis is performed in full scan mode on a high-resolution mass spectrometer to capture the full isotopic distribution of the molecular ion.

-

Mass Range: The scan range should be set to encompass the expected m/z values of the unlabeled lacidipine and all its ¹³C isotopologues. For Lacidipine-¹³C₄, this would include the M+0 to M+4 peaks.

-

Selected Reaction Monitoring (for quantification of unlabeled drug): For bioanalytical applications, multiple reaction monitoring (MRM) is often used. The transitions for lacidipine are typically m/z 456.2 → 354.2.[6]

-

2.1.2 Data Analysis and Presentation

The isotopic purity is determined by analyzing the relative intensities of the mass peaks corresponding to the different isotopologues. The theoretical isotopic distribution can be calculated based on the natural abundance of isotopes (¹³C, ¹⁵N, ¹⁸O, etc.). The measured distribution is then compared to the theoretical distribution to determine the level of ¹³C enrichment.

Table 1: Example Isotopic Distribution Data for Lacidipine-¹³C₄

| Isotopologue | Theoretical m/z | Measured Relative Abundance (%) |

| M+0 (Unlabeled) | 455.23 | 0.5 |

| M+1 | 456.23 | 1.2 |

| M+2 | 457.23 | 2.8 |

| M+3 | 458.23 | 5.5 |

| M+4 (Lacidipine-¹³C₄) | 459.24 | 90.0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy provides site-specific information about the ¹³C enrichment at each carbon position within the molecule.[7][8] This technique is highly valuable for confirming the specific positions of the ¹³C labels.

2.2.1 Experimental Protocol: Quantitative ¹³C NMR

-

Sample Preparation:

-

Dissolve a precisely weighed amount of Lacidipine-¹³C₄ in a deuterated solvent (e.g., CDCl₃).

-

Add a relaxation agent (e.g., chromium(III) acetylacetonate) to ensure full relaxation of all carbon nuclei between pulses, which is crucial for accurate quantification.

-

-

NMR Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.[9]

-

Pulse Sequence: A simple pulse-acquire sequence with a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) is used.

-

Proton Decoupling: Inverse-gated proton decoupling is employed to suppress the Nuclear Overhauser Effect (NOE) while maintaining singlet signals for each carbon.

-

Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio for accurate integration.

-

2.2.2 Data Analysis and Presentation

The integral of each carbon signal in the ¹³C NMR spectrum is proportional to the number of ¹³C nuclei at that position. By comparing the integrals of the enriched carbon signals to those of the naturally abundant carbons, the site-specific isotopic enrichment can be calculated.

Table 2: Example Site-Specific ¹³C Enrichment Data for Lacidipine-¹³C₄

| Carbon Position | Chemical Shift (ppm) | Integral Value | Calculated Enrichment (%) |

| C-X₁ (¹³C) | 125.1 | 95.2 | 98.5 |

| C-X₂ (¹³C) | 130.4 | 94.8 | 98.1 |

| C-X₃ (¹³C) | 142.7 | 95.5 | 98.8 |

| C-X₄ (¹³C) | 165.3 | 93.9 | 97.2 |

| Other Carbons | ... | 1.1 | Natural Abundance |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of Lacidipine-¹³C₄.

Caption: Workflow for LC-MS based isotopic purity determination.

Caption: Workflow for NMR based isotopic purity determination.

Conclusion

The determination of the isotopic purity of Lacidipine-¹³C₄ is essential for its application as an internal standard in quantitative bioanalytical assays. A combination of high-resolution LC-MS and quantitative ¹³C NMR spectroscopy provides a comprehensive characterization of both the overall isotopic enrichment and the site-specific incorporation of the ¹³C labels. The methodologies and workflows detailed in this guide offer a robust framework for the accurate assessment of the isotopic purity of Lacidipine-¹³C₄ and other stable isotope-labeled drug substances.

References

- 1. almacgroup.com [almacgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC‐MS/MS determination and pharmacokinetic study of lacidipine in human plasma [ouci.dntb.gov.ua]

- 6. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isotopic 13C NMR spectrometry to assess counterfeiting of active pharmaceutical ingredients: site-specific 13C content of aspirin and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Lacidipine-13C4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lacidipine-13C4. The information presented is crucial for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Its mechanism of action involves the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] this compound is a stable isotope-labeled version of Lacidipine, which is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in bioanalytical assays. The stability of this compound is a critical parameter that can influence the accuracy and reliability of experimental results.

This guide summarizes the available data on the stability of Lacidipine and, by extension, this compound, outlines its degradation pathways, and provides detailed recommendations for its storage. While specific stability studies on this compound are not extensively available in the public domain, the stability profile of the unlabeled Lacidipine provides a strong basis for its handling and storage. It is generally accepted in the scientific community that isotopic labeling with 13C does not significantly alter the chemical stability of a molecule.

Physicochemical Properties and Stability Profile

Lacidipine is a lipophilic compound that is practically insoluble in water.[1] The dihydropyridine ring in its structure is susceptible to degradation, particularly through oxidation and hydrolysis.

Light Sensitivity

Lacidipine is known to be photosensitive.[2] Exposure to light, particularly UV radiation, can lead to the oxidation of the dihydropyridine ring to the corresponding pyridine derivative. This transformation results in a loss of pharmacological activity. Therefore, it is imperative to protect this compound from light at all times.

Hydrolytic Stability

Studies on Lacidipine have shown that it undergoes degradation under hydrolytic conditions, both acidic and basic. One study identified the formation of three degradation products under acidic conditions and one under basic conditions.[3]

Oxidative Stability

While the dihydropyridine ring is prone to oxidation, one study indicated that Lacidipine is relatively stable under oxidative stress conditions.[3] However, given the photosensitivity leading to oxidation, precautions against oxidative degradation are still warranted.

Recommended Storage Conditions

Based on the available data for Lacidipine, the following storage conditions are recommended for this compound to ensure its long-term stability.

Solid Form

For the solid (powder) form of this compound, the following storage temperatures and corresponding shelf lives have been reported for the unlabeled compound:

| Storage Temperature | Shelf Life |

| -20°C | ≥4 years |

| 4°C | 2 years |

Data sourced from product information sheets for Lacidipine.

In Solvent

When dissolved in a solvent, the stability of this compound is more limited. The following storage conditions are recommended for solutions of the unlabeled compound:

| Storage Temperature | Shelf Life |

| -80°C | 2 years |

| -20°C | 1 year |

Data sourced from a Certificate of Analysis for Lacidipine.

Note: It is crucial to use high-purity, anhydrous solvents and to store solutions in tightly sealed containers to prevent degradation. For aqueous solutions, it is not recommended to store them for more than one day.

Degradation Pathways

The primary degradation pathway for Lacidipine, and by extension this compound, involves the aromatization of the dihydropyridine ring to its pyridine analogue. This is a common degradation route for dihydropyridine compounds, often induced by light.

References

The Multifaceted Mechanism of Action of Lacidipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine, a third-generation dihydropyridine calcium channel blocker, is recognized for its potent and long-lasting antihypertensive effects.[1] Its high lipophilicity and preferential selectivity for calcium channels in vascular smooth muscle contribute to its clinical efficacy.[2] Beyond its primary role in blood pressure reduction, a growing body of evidence highlights Lacidipine's pleiotropic effects, including significant antioxidant and vasculoprotective properties.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of Lacidipine, with a particular focus on the experimental methodologies used to elucidate its multifaceted pharmacological profile. The use of isotopically labeled Lacidipine, such as Lacidipine-¹³C₈, in pharmacokinetic studies underscores the precision in characterizing its behavior in biological systems.[4]

Core Mechanism of Action: L-type Calcium Channel Blockade

Lacidipine's principal mechanism of action is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2] This inhibition prevents the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[2] The high lipophilicity of Lacidipine allows it to partition extensively into the cell membrane, from where it is thought to access the calcium channel.[2] This membrane-partitioning characteristic is believed to contribute to its slow onset and long duration of action.[2]

Quantitative Pharmacokinetic Data

The use of Lacidipine-¹³C₈ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the precise quantification of Lacidipine in human plasma, providing key pharmacokinetic insights.[4]

| Parameter | Value | Reference |

| Linear Range of Quantification | 50-15,000 pg/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [4] |

| Elution Time of Lacidipine | 1.96 min | [4] |

| Elution Time of Lacidipine-¹³C₈ | 1.97 min | [4] |

Vasculoprotective Effects: Beyond Calcium Channel Blockade

Lacidipine exhibits significant protective effects on the vascular endothelium, which are attributed to its antioxidant and anti-senescence properties. These effects are mediated, at least in part, through the CXCR7/P38/C/EBP-β signaling pathway.[5]

Antioxidant and Anti-inflammatory Effects

Lacidipine has been shown to mitigate oxidative stress in endothelial cells by reducing the production of reactive oxygen species (ROS) and the activity of NADPH oxidase, a key source of vascular oxidative stress.[5][6]

Quantitative Data on Endothelial Protective Effects

Studies on human aortic endothelial cells (HAECs) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress have demonstrated the protective effects of Lacidipine.

| Parameter | Condition | Effect of Lacidipine | Reference |

| Cell Viability | H₂O₂ Stimulation | Significantly ameliorated the H₂O₂-induced decrease in viability | [5] |

| Mitochondrial ROS Production | H₂O₂ Stimulation | Significantly suppressed | [5] |

| NADPH Oxidase Activity | H₂O₂ Stimulation | Significantly suppressed | [5] |

| Malondialdehyde (MDA) Level | H₂O₂ Stimulation | Significantly suppressed | [5] |

| Superoxide Dismutase (SOD) Activity | H₂O₂ Stimulation | Significantly restored | [5] |

| Glutathione (GSH) Level | H₂O₂ Stimulation | Significantly restored | [5] |

Anti-Senescence Effects

Lacidipine has also been shown to protect endothelial cells from senescence, a key contributor to age-related vascular dysfunction.[5]

Experimental Protocols and Workflows

Pharmacokinetic Analysis using Lacidipine-¹³C₈

A robust and sensitive LC-MS/MS method has been developed for the quantification of Lacidipine in human plasma, utilizing Lacidipine-¹³C₈ as an internal standard.[4]

Figure 1: Workflow for Pharmacokinetic Analysis of Lacidipine.

In Vitro Study of Endothelial Protective Effects

The protective effects of Lacidipine on endothelial cells can be investigated using a series of in vitro assays following the induction of oxidative stress or senescence.[5]

Figure 2: Experimental Workflow for Endothelial Protection Studies.

Signaling Pathway of Lacidipine's Vasculoprotective Effects

Lacidipine's protective effects on endothelial cells are mediated through the modulation of the CXCR7/P38/C/EBP-β signaling pathway.[5]

Figure 3: Lacidipine's Signaling Pathway in Endothelial Cells.

Conclusion

Lacidipine's mechanism of action extends beyond its well-established role as a calcium channel blocker. Its significant antioxidant and anti-senescence properties contribute to its vasculoprotective effects, offering potential benefits in the management of hypertension and related cardiovascular pathologies. The use of isotopically labeled standards like Lacidipine-¹³C₈ allows for precise pharmacokinetic characterization, while detailed in vitro experimental protocols are crucial for elucidating the molecular mechanisms underlying its pleiotropic effects. This in-depth understanding is vital for researchers, scientists, and drug development professionals seeking to further explore the therapeutic potential of Lacidipine.

References

- 1. Pharmacology of lacidipine, a vascular-selective calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidized low-density lipoprotein increases the production of intracellular reactive oxygen species in endothelial cells: inhibitory effect of lacidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lacidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lacidipine Ameliorates the Endothelial Senescence and Inflammatory Injury Through CXCR7/P38/C/EBP-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Lacidipine Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] Accurate and reliable quantitative analysis of lacidipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines a detailed protocol for the quantitative analysis of lacidipine in human plasma using a stable isotope-labeled internal standard, Lacidipine-¹³C₄, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision. While literature specifically mentioning Lacidipine-¹³C₄ is limited, methods using a similar stable isotope-labeled internal standard, Lacidipine-¹³C₈, are well-documented and provide a strong basis for this protocol.[4][5][6]

Experimental Protocols

A robust and sensitive LC-MS/MS method has been developed for the quantification of lacidipine in human plasma. The following protocol is a synthesis of established methods and best practices.[4][5][7]

1. Materials and Reagents

-

Lacidipine reference standard

-

Lacidipine-¹³C₄ (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Ultrapure water

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting lacidipine from plasma samples.[7]

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of human plasma.

-

Spike with 10 µL of the working solution of Lacidipine-¹³C₄ (IS).

-

Add 300 µL of methanol (as the precipitant) to the plasma sample.[7]

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. Liquid Chromatography Conditions

The chromatographic separation is critical for resolving lacidipine and its internal standard from endogenous plasma components.

| Parameter | Condition |

| HPLC Column | C18 column (e.g., Phenomenex Luna C18, 150 mm × 2.0 mm, 3 µm or Zorbax SB C18, 50 × 4.6 mm, 5 µm)[4][7] |

| Mobile Phase | A: 0.2% Formic acid in water B: Methanol (13:87, v/v)[7] OR 5 mM Ammonium acetate buffer : Acetonitrile (15:85, v/v)[4][5] |

| Flow Rate | 0.2 mL/min or 0.6 mL/min[4][7] |

| Column Temperature | 40 °C[7] |

| Injection Volume | 10 µL |

| Run Time | Approximately 3-5 minutes |

5. Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[7]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Lacidipine) | m/z 456.2 → 354.2[7] |

| MRM Transition (Lacidipine-¹³C₄) | m/z 460.2 → 358.2 (Predicted) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Quantitative Data

The following tables summarize the performance characteristics of a typical LC-MS/MS method for lacidipine quantification.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range | Correlation Coefficient (r²) |

| Lacidipine | 0.10 - 10.00 ng/mL[7] | > 0.999[7] |

| Lacidipine | 50 - 15,000 pg/mL[4][5] | > 0.998[4][5] |

Table 2: Precision and Accuracy

The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.10 | < 15% | < 15% | 85-115% |

| Low | 0.25 | < 15% | < 15% | 85-115% |

| Medium | 2.50 | < 15% | < 15% | 85-115% |

| High | 8.00 | < 15% | < 15% | 85-115% |

| Data presented is representative and based on established bioanalytical method validation guidelines. |

Visualizations

Experimental Workflow for Lacidipine Quantification

The following diagram illustrates the key steps in the quantitative analysis of lacidipine from plasma samples.

Caption: Workflow for Lacidipine Analysis.

Logical Relationship of Quantitative Analysis

This diagram shows the logical flow from sample to final quantitative result.

Caption: Quantitative Analysis Logic Flow.

References

- 1. Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC‐MS/MS determination and pharmacokinetic study of lacidipine in human plasma [ouci.dntb.gov.ua]

- 7. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Method for Lacidipine Quantification in Human Plasma using Lacidipine-13C4 as an Internal Standard

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of Lacidipine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Lacidipine-13C4 is utilized as the internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] Accurate and reliable quantification of Lacidipine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, leading to more reliable results.[3] This application note details a validated method for the determination of Lacidipine in human plasma.

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted in the following diagram.

Caption: Experimental workflow for the bioanalytical quantification of Lacidipine.

Materials and Reagents

-

Lacidipine analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation and Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.

| Parameter | Condition |

| HPLC System | UPLC/HPLC system capable of binary gradient elution |

| Column | C18 reverse-phase column (e.g., Zorbax SB C18, 50 x 4.6 mm, 5 µm or Phenomenex Luna C18, 150 mm × 2.0 mm, 3 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water or 0.2% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient/Isocratic | Isocratic (e.g., 15:85 v/v, A:B) or a suitable gradient |

| Flow Rate | 0.2 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Lacidipine: 456.2 → 354.2This compound: 460.2 → 358.2 (Predicted) |

| Collision Energy (CE) | Optimized for each transition |

| Source Temperature | Optimized for the specific instrument |

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation

-

Lacidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lacidipine standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Lacidipine stock solution with methanol:water (1:1 v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution (100 ng/mL) to each plasma sample, except for the blank.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation Parameters

The following tables summarize the typical validation parameters for a bioanalytical method for Lacidipine.

Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Lacidipine | 0.10 - 10.00 | > 0.999 |

| Lacidipine | 0.05 - 15.00 | > 0.998 |

Data adapted from references[4][6].

Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.10 | < 15 | < 15 | 85 - 115 |

| Low QC | 0.30 | < 15 | < 15 | 85 - 115 |

| Mid QC | 2.50 | < 15 | < 15 | 85 - 115 |

| High QC | 8.00 | < 15 | < 15 | 85 - 115 |

Acceptance criteria based on FDA guidelines. Data derived from similar Lacidipine bioanalytical methods.[6]

Signaling Pathway and Logical Relationships

The mechanism of action of Lacidipine involves the blockade of L-type calcium channels, which is a key step in regulating vascular smooth muscle contraction and blood pressure.

Caption: Mechanism of action of Lacidipine on vascular smooth muscle cells.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Lacidipine in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and reliable, making it well-suited for a variety of clinical and research applications in drug development. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the bioanalytical results.

References

- 1. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Lacidipine in Human Plasma using Lacidipine-¹³C₄ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used to treat hypertension.[1][2] Accurate and reliable quantification of lacidipine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lacidipine in human plasma, utilizing Lacidipine-¹³C₄ as an internal standard (IS) to ensure high accuracy and precision. While the described methodology is based on studies using a closely related isotope, Lacidipine-¹³C₈, the principles and parameters are directly applicable to the use of Lacidipine-¹³C₄.[3][4][5]

This method involves a straightforward liquid-liquid extraction of the analyte and the internal standard from the plasma matrix, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, providing reliable quantification.

Experimental Protocols

Materials and Reagents

-

Lacidipine (analyte)

-

Lacidipine-¹³C₄ (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Water (deionized or Milli-Q)

-

Human plasma (drug-free)

-

Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Zorbax SB C18, 50 x 4.6 mm, 5 µm or Phenomenex Luna C18, 150 mm × 2.0 mm, 3 µm).[3][6]

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Lacidipine-¹³C₄ in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of the extraction solvent.

-

Vortex for 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Data Presentation

The following tables summarize the quantitative data from a representative validated LC-MS/MS method for lacidipine in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 50 - 15,000 pg/mL |

| Correlation Coefficient (r) | > 0.998 |

Data adapted from a study using a similar methodology.[3][4]

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LQC | 150 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| MQC | 7500 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| HQC | 12000 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Acceptance criteria as per regulatory guidelines.

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Lacidipine | > 85 |

| Lacidipine-¹³C₄ | > 85 |

Expected recovery based on typical liquid-liquid extraction methods.

Visualizations

Experimental Workflow

Caption: Workflow for Lacidipine Quantification in Human Plasma.

Logical Relationship of Method Validation

Caption: Key Parameters for Method Validation.

References

- 1. Pharmacology of lacidipine, a vascular-selective calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lacidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC‐MS/MS determination and pharmacokinetic study of lacidipine in human plasma [ouci.dntb.gov.ua]

- 6. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes for Bioequivalence Studies of Lacidipine using Lacidipine-¹³C₄

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] To ensure the therapeutic equivalence of generic formulations of lacidipine, bioequivalence studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. The use of a stable isotope-labeled internal standard, such as Lacidipine-¹³C₄, is crucial for accurate and precise quantification of lacidipine in biological matrices, minimizing variability from sample processing and instrument response.[2][3][4] This document provides detailed application notes and protocols for conducting a bioequivalence study of lacidipine using Lacidipine-¹³C₄ as an internal standard with LC-MS/MS analysis.

Mechanism of Action

Lacidipine is a selective inhibitor of L-type calcium channels in vascular smooth muscle.[5][6][7] By blocking the influx of calcium ions into these cells, it leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][5]

Signaling Pathway of Lacidipine

Caption: Mechanism of action of Lacidipine.

Experimental Protocols

Bioequivalence Study Protocol

This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover study to compare a test formulation of lacidipine with a reference formulation in healthy adult subjects under fasting conditions.

1. Study Design and Participants:

-

Design: A single-dose, randomized, two-period, crossover study.[8]

-

Participants: Healthy adult male and/or female volunteers, aged 18-45 years. The number of subjects should be sufficient to provide adequate statistical power (typically 24-36).

-

Inclusion/Exclusion Criteria: Standard criteria for bioequivalence studies, including normal findings in medical history, physical examination, and laboratory tests.

-

Washout Period: A washout period of at least 7 days between the two treatment periods.

2. Dosing and Administration:

-

Test Product: Lacidipine formulation to be evaluated.

-

Reference Product: Commercially available lacidipine formulation.

-

Dose: A single oral dose of lacidipine (e.g., 4 mg).

-

Administration: Subjects will receive a single oral dose of either the test or reference product with a specified volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[8]

3. Blood Sampling:

-

Blood samples (e.g., 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at specified time points post-dose.

-

Suggested Sampling Times: 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[8]

-

Plasma will be separated by centrifugation and stored frozen at -20°C or below until analysis.

Bioanalytical Method: LC-MS/MS

This method describes the quantification of lacidipine in human plasma using Lacidipine-¹³C₄ as an internal standard (IS).

1. Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of Lacidipine-¹³C₄ internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax SB C18 (50 x 4.6 mm, 5 µm) or equivalent[9] |

| Mobile Phase | 5 mM Ammonium Acetate Buffer : Acetonitrile (15:85, v/v)[9] |

| Flow Rate | 0.60 mL/min[9] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | API 4000 LC-MS/MS or equivalent[9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Lacidipine: m/z 456.2 → 354.2[10] Lacidipine-¹³C₄: (Adjust for mass difference) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for both the test and reference formulations:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC₀-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

-

AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

t₁/₂: Elimination half-life.

Statistical Analysis

-

Log-transformed Cmax, AUC₀-t, and AUC₀-∞ will be analyzed using an Analysis of Variance (ANOVA) model.

-

The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC₀-t, and AUC₀-∞ should be calculated.

-

For bioequivalence to be concluded, the 90% confidence intervals must fall within the acceptance range of 80.00% to 125.00%.[8][10]

Table 1: Summary of Pharmacokinetic Parameters from a Representative Lacidipine Bioequivalence Study

| Parameter (Unit) | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (Test/Ref) % | 90% Confidence Interval |

| Cmax (pg/mL) | 3245 ± 1456 | 3189 ± 1398 | 102.1 | 92.5 - 112.8 |

| AUC₀-t (pg·h/mL) | 21876 ± 9876 | 21543 ± 9567 | 101.5 | 94.2 - 109.4 |

| AUC₀-∞ (pg·h/mL) | 23456 ± 10123 | 23111 ± 9987 | 101.5 | 94.3 - 109.5 |

| Tmax (h) | 1.5 ± 0.8 | 1.6 ± 0.9 | - | - |

| t₁/₂ (h) | 14.2 ± 3.5 | 14.5 ± 3.8 | - | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific study.

Workflow Visualization

Caption: Bioequivalence study workflow.

References

- 1. Lacidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Lacidipine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 9. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Lacidipine-13C4 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Lacidipine and its stable isotope-labeled internal standard, Lacidipine-13C4, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate and reliable quantification of Lacidipine in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variability in sample processing and instrument response, thereby improving the accuracy and precision of the assay. This protocol outlines a robust LC-MS/MS method for the simultaneous determination of Lacidipine and this compound in human plasma.

Experimental

Materials and Reagents

-

Lacidipine reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (K2EDTA as anticoagulant)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Lacidipine and this compound from human plasma.

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Spike with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

| Parameter | Value |

| Column | Zorbax SB C18 (50 x 4.6 mm, 5 µm) or equivalent[1] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.60 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 3.0 minutes[1] |

| Gradient | Isocratic: 15% A, 85% B[1] |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 600°C |

| IonSpray Voltage | 3200 V |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 | 60 psi |

| Ion Source Gas 2 | 60 psi |

| Dwell Time | 200 ms |

MRM Transitions

The following MRM transitions should be used for the quantification of Lacidipine and this compound. The transitions for Lacidipine are based on published data, and the transition for this compound is predicted based on the addition of 4 Da to the parent ion mass.[2][3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lacidipine | 456.2 | 354.2 | To be optimized |

| This compound | 460.2 | 358.2 | To be optimized |

Results and Discussion

This method provides excellent chromatographic resolution and sensitivity for the quantification of Lacidipine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. A typical calibration curve is linear over the range of 0.10 - 10.00 ng/mL, with a correlation coefficient (r²) of >0.999.[2] The total run time of 3.0 minutes allows for high-throughput analysis.[1]

Workflow Diagram

References

Application Notes and Protocols for Lacidipine-13C4 Sample Preparation

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used to treat hypertension. For pharmacokinetic and bioequivalence studies, accurate quantification of lacidipine in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Lacidipine-13C4, is a standard practice in LC-MS/MS-based bioanalysis to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. This document provides detailed application notes and protocols for the extraction of this compound and the parent compound from biological matrices, primarily human plasma, using various sample preparation techniques.

The following sections detail three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). Each section includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. It is an effective method for removing interfering substances from the sample matrix.

Experimental Protocol

This protocol is adapted from established methods for lacidipine extraction from human plasma.[1][2][3][4]

Materials:

-

Human plasma sample

-

This compound internal standard (IS) solution

-

Diethyl ether (or other suitable organic solvent)

-

0.1 M Sodium Hydroxide (NaOH)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Spike the plasma sample with an appropriate volume of this compound internal standard solution.

-

Add 50 µL of 0.1 M NaOH to the plasma sample to basify the mixture.

-

Add 1 mL of diethyl ether to the tube.

-

Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase (e.g., a mixture of 5mM ammonium acetate buffer and acetonitrile, 15:85 v/v).[2][3]

-

Vortex for 1 minute to ensure the analyte is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data

The following table summarizes typical quantitative performance parameters for LLE-based methods for lacidipine analysis.

| Parameter | Value | Reference |

| Recovery | >90% | [1] |

| Linearity Range | 50–15,000 pg/mL | [2][3] |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [2][3] |

| Inter-day Precision (RSD) | <10% | [1] |

Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It is known for providing cleaner extracts compared to LLE and PPT.

Experimental Protocol

This protocol is based on methods developed for the extraction of lacidipine from biological fluids.[5][6][7][8]

Materials:

-

Human plasma or urine sample

-

This compound internal standard (IS) solution

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning and elution)

-

Deionized water (for equilibration and washing)

-

Elution solvent (e.g., ethyl acetate)

-

Vortex mixer

-

Centrifuge

-

Evaporation system

-

Reconstitution solution

Procedure:

-

Sample Pre-treatment:

-

Pipette 1 mL of the biological sample (e.g., urine) into a tube.[5][6]

-

Spike with the this compound internal standard.

-

If using plasma, a protein precipitation step with an equal volume of a precipitating agent (e.g., methanol) may be performed first, followed by centrifugation to remove the precipitated proteins.[5][6]

-

-

SPE Cartridge Conditioning:

-

Pass 1 mL of methanol through the C18 SPE cartridge.

-

Pass 1 mL of deionized water to equilibrate the cartridge. Do not let the cartridge dry out.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Allow the sample to pass through the sorbent at a slow, steady rate.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove any unbound interferences.

-

-

Elution:

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of mobile phase.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Quantitative Data

The following table presents typical performance data for SPE methods.

| Parameter | Value | Reference |

| Recovery | Good recovery for all compounds | [7][8] |

| Linearity Range | 1-40 ng/mL | [7][8] |

| Limit of Detection (LOD) | <1 ng/mL | [7][8] |

| Intra-day and Inter-day RSD | <15% | [5] |

Workflow Diagram

Caption: Solid-Phase Extraction Workflow.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and serum. It is often used for high-throughput screening.

Experimental Protocol

This protocol is a generalized procedure based on common protein precipitation techniques.[9][10][11]

Materials:

-

Human plasma sample

-

This compound internal standard (IS) solution

-

Precipitating solvent (e.g., methanol or acetonitrile)

-

Vortex mixer

-

Centrifuge

-

Filtration device (optional)

Procedure:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add the this compound internal standard.

-

Add 300 µL of ice-cold methanol (a 3:1 ratio of solvent to sample is common).[9][11]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial.

-

The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted if further concentration is needed.

Quantitative Data

The following table summarizes the performance characteristics of a method utilizing protein precipitation.

| Parameter | Value | Reference |

| Linearity Range | 0.10 - 10.00 ng/mL | [9] |

| Correlation Coefficient (r²) | 0.999 | [9] |

| Matrix Effect | No significant matrix effect observed | [9] |

| Precision and Accuracy | Within acceptable limits | [9] |

Workflow Diagram

Caption: Protein Precipitation Workflow.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions, instrumentation, and sample types. Always follow appropriate safety precautions when handling chemicals and biological samples.

References

- 1. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC‐MS/MS determination and pharmacokinetic study of lacidipine in human plasma [ouci.dntb.gov.ua]

- 5. Determination of lacidipine from urine by HPTLC using off-line SPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of the calcium channel antagonists amlodipine, lercanidipine, nitrendipine, felodipine, and lacidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Precipitation Procedures [sigmaaldrich.com]

- 11. agilent.com [agilent.com]

Application of Lacidipine-13C4 in Drug Metabolism Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lacidipine-13C4, a stable isotope-labeled analog of the calcium channel blocker lacidipine, in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of four 13C atoms in the lacidipine molecule allows for its differentiation from the unlabeled drug by mass spectrometry, making it an invaluable tool for quantitative bioanalysis and mechanistic metabolism studies.

Application Notes

This compound serves as a crucial tool in modern drug development, offering a precise and efficient way to investigate the metabolic fate of lacidipine. Its primary applications include:

-

Absolute Bioavailability Studies: By co-administering an oral dose of unlabeled lacidipine with an intravenous (IV) microdose of this compound, the absolute bioavailability can be determined from a single study. This approach, often referred to as a "microtracer" or "microdose" study, eliminates the need for separate oral and IV dosing sessions and reduces inter-individual variability, as each subject acts as their own control.[][2]

-

Metabolite Profiling and Identification: this compound can be used to distinguish drug-related metabolites from endogenous and exogenous interferences in complex biological matrices. When a mixture of labeled and unlabeled lacidipine is administered, the resulting metabolites will exhibit a characteristic isotopic pattern, facilitating their identification using high-resolution mass spectrometry.

-

Internal Standard for Quantitative Bioanalysis: Due to its chemical and physical properties being nearly identical to the unlabeled analyte, this compound is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3][4] It co-elutes with lacidipine, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in pharmacokinetic studies.[]

-

Mass Balance Studies: The use of this compound in conjunction with unlabeled lacidipine can aid in determining the routes and rates of excretion of the drug and its metabolites.

Lacidipine is known to undergo extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[5][6][7][8] This results in a low absolute bioavailability of less than 10%.[5][9] The major metabolites of lacidipine are pharmacologically inactive.[5][6][7] Approximately 70% of an administered dose is eliminated as metabolites in the feces, with the remainder excreted in the urine.[5][6][7]

Experimental Protocols

Protocol for a Clinical Absolute Bioavailability Study

Objective: To determine the absolute bioavailability of orally administered lacidipine using a simultaneous dosing regimen of oral unlabeled lacidipine and an intravenous microdose of this compound.

Study Design: This is a single-center, open-label, single-period study in healthy adult volunteers.

Subjects:

-

A minimum of 6 healthy male and female subjects, aged 18-55 years.

-

Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.

-

Informed consent must be obtained from all subjects prior to any study-related procedures.

Dosing:

-

Oral Dose: A single 4 mg oral tablet of unlabeled lacidipine administered with 240 mL of water following an overnight fast.

-

Intravenous Dose: A single 100 µg intravenous infusion of this compound in a suitable sterile vehicle, administered over 10 minutes, initiated at the same time as the oral dose.

Sample Collection:

-

Serial blood samples (approximately 5 mL each) will be collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

-

Plasma will be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored frozen at -70°C or below until analysis.

Bioanalytical Method:

-

Plasma concentrations of both lacidipine and this compound will be determined using a validated LC-MS/MS method.

-

A suitable internal standard, such as Lacidipine-d4, should be used for quantification.

-